4-Bromo-N-[2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-3(4H)-YL]-1-methyl-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-N-[2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-3(4H)-YL]-1-methyl-1H-pyrazole-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a bromine atom, a benzothieno pyrimidine core, and a pyrazole carboxamide moiety, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-[2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-3(4H)-YL]-1-methyl-1H-pyrazole-3-carboxamide typically involves multiple steps:
-
Formation of the Benzothieno Pyrimidine Core: : This step often starts with the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions. Common reagents include sulfuric acid or sodium hydroxide, and the reaction is typically conducted at elevated temperatures to facilitate ring closure.
-
Bromination: : The introduction of the bromine atom can be achieved using bromine or N-bromosuccinimide (NBS) in an organic solvent such as dichloromethane. This step requires careful control of temperature and reaction time to ensure selective bromination.
-
Formation of the Pyrazole Carboxamide Moiety: : This involves the reaction of the brominated benzothieno pyrimidine intermediate with a pyrazole derivative. The reaction is usually carried out in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothieno pyrimidine core. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
-
Reduction: : Reduction reactions can target the carbonyl groups in the compound. Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
-
Substitution: : The bromine atom in the compound makes it susceptible to nucleophilic substitution reactions. Reagents like sodium azide (NaN3) or potassium cyanide (KCN) can be used to replace the bromine with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium azide (NaN3), potassium cyanide (KCN)
Major Products
Oxidation: Sulfoxides or sulfones
Reduction: Alcohols or amines
Substitution: Azides or nitriles
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar heterocyclic systems and is used in the development of new synthetic methodologies.
Biology
In biological research, the compound is investigated for its potential as a bioactive molecule. Its structure suggests possible interactions with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is explored for its therapeutic potential. Its unique structure may allow it to interact with specific enzymes or receptors, leading to the development of new treatments for diseases such as cancer, inflammation, and infectious diseases.
Industry
In industry, the compound is used in the development of new materials with specific properties. Its unique structure can impart desirable characteristics such as enhanced stability, reactivity, or bioactivity to industrial products.
Mechanism of Action
The mechanism of action of 4-Bromo-N-[2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-3(4H)-YL]-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-N-[2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-3(4H)-YL]-1H-pyrazole-3-carboxamide
- 4-Bromo-N-[2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-3(4H)-YL]-1-methyl-1H-pyrazole-3-carboxylate
- 4-Bromo-N-[2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-3(4H)-YL]-1-methyl-1H-pyrazole-3-sulfonamide
Uniqueness
The uniqueness of 4-Bromo-N-[2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-3(4H)-YL]-1-methyl-1H-pyrazole-3-carboxamide lies in its specific combination of functional groups and structural features This combination imparts unique reactivity and biological activity, distinguishing it from other similar compounds
Properties
Molecular Formula |
C17H18BrN5O2S |
---|---|
Molecular Weight |
436.3 g/mol |
IUPAC Name |
4-bromo-N-(2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)-1-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C17H18BrN5O2S/c1-8-4-5-10-12(6-8)26-16-13(10)17(25)23(9(2)19-16)21-15(24)14-11(18)7-22(3)20-14/h7-8H,4-6H2,1-3H3,(H,21,24) |
InChI Key |
RHQNCZSJDQMCCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)C)NC(=O)C4=NN(C=C4Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.